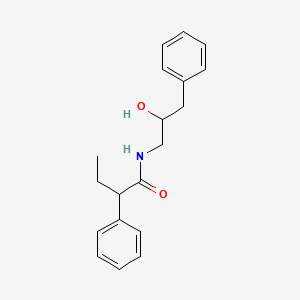

N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide is a compound that appears to be structurally related to various amino acid derivatives and inhibitors. While the specific compound is not directly mentioned in the provided papers, the structure suggests it could be involved in biochemical processes similar to those described in the papers, such as inhibition of aminopeptidases or involvement in esterification reactions of amino acids .

Synthesis Analysis

The synthesis of related compounds involves the use of reagents under neutral conditions, as seen with the esterification of N-protected amino acids using 2-phenylisopropyl and t-butyl trichloroacetamidates . Additionally, the generation of N,N-diethyl-2-hydroxy-4-phenylbutanamide through a lithium-tellurium exchange reaction with 3-phenylpropanal indicates a method that could potentially be adapted for the synthesis of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through methods such as X-ray crystallography. For example, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, was elucidated using this technique . This suggests that similar analytical methods could be employed to analyze the molecular structure of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include esterification, metalation, and addition reactions. For instance, the esterification of N-protected amino acids and the reaction of N,N-diethylcarbamoyllithium with aldehydes to form various amides are relevant to understanding the chemical behavior of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide are not directly reported, the properties of structurally related compounds can provide insights. For example, the melting point of the hydrobromide of a methyl ester derivative of an amino acid component of bestatin was reported, which could be indicative of the properties that N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide might exhibit . Additionally, the automated radiosynthesis of a matrix metalloproteinase inhibitor suggests advanced methods for handling and synthesizing related compounds .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-18(16-11-7-4-8-12-16)19(22)20-14-17(21)13-15-9-5-3-6-10-15/h3-12,17-18,21H,2,13-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXOGARJMWCZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2542553.png)

![2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2542554.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2542556.png)

![6-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B2542558.png)

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2542559.png)

![2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2542564.png)

![7-hexyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)